Home > Products > Screening Compounds P104274 > Dihydrostreptomycin
Dihydrostreptomycin - 128-46-1

Dihydrostreptomycin

Catalog Number: EVT-264854
CAS Number: 128-46-1
Molecular Formula: C21H41N7O12
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrostreptomycin is a member of streptomycins.
Dihydrostreptomycin is an aminoglycoside antibiotic. In humans, the use of dihydrostreptomycin has been associated with ototoxicity. The FDA withdrew its approval for the use of all drug products containing dihydrostreptomycin sulfate.
Dihydrostreptomycin is a natural product found in Streptomyces with data available.
Dihydrostreptomycin is a derivative of streptomycin, aminoglycoside antibiotic, with bactericidal property. Dihydrostreptomycin depends on active transport across the bacterial cell membrane before irreversibly binding S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation complex between messenger RNA and the bacterial ribosome thereby causing the misreading of the genetic code resulting in the production of non-functional proteins, consequently leading to bacterial cell death.
A semi-synthetic aminoglycoside antibiotic that is used in the treatment of TUBERCULOSIS.
Source and Classification
  • Source: Dihydrostreptomycin is obtained through either direct fermentation of Streptomyces griseus or by chemically modifying streptomycin through hydrogenation.
  • Classification: It belongs to the class of aminoglycoside antibiotics, which are known for their bactericidal properties against a wide range of Gram-negative bacteria.
Synthesis Analysis

The synthesis of dihydrostreptomycin can be achieved through various methods, with hydrogenation being the most prominent. The following outlines a typical synthesis process:

  1. Fermentation: Initially, streptomycin is produced via fermentation using Streptomyces griseus.
  2. Hydrogenation: The aldehyde group in streptomycin is reduced to form dihydrostreptomycin. This can be accomplished using catalytic hydrogenation under high pressure and temperature conditions. For example, using a palladium catalyst at approximately 50°C and pressures around 30 bar can effectively yield dihydrostreptomycin from streptomycin .
  3. Purification: Post-synthesis, dihydrostreptomycin undergoes purification processes such as ion exchange chromatography and membrane filtration to remove impurities and enhance product purity .
Molecular Structure Analysis

Dihydrostreptomycin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H42N6O12C_{21}H_{42}N_6O_{12}, and it has a molecular weight of approximately 498.6 g/mol.

Key Structural Features:

  • Aminoglycoside Backbone: Contains amino sugars linked to a central streptidine structure.
  • Hydroxyl Groups: Multiple hydroxyl groups are present, contributing to its solubility and interaction with bacterial ribosomes.
  • Reduced Aldehyde Group: The reduction of the aldehyde group in streptomycin to a hydroxyl group is crucial for its enhanced antibacterial activity.
Chemical Reactions Analysis

Dihydrostreptomycin participates in various chemical reactions relevant to its antibacterial action and synthesis:

  1. Hydrogenation Reactions: The primary reaction involves the hydrogenation of streptomycin where the aldehyde group is reduced using hydrogen gas in the presence of a catalyst.
  2. Acid-Base Reactions: Dihydrostreptomycin can undergo protonation and deprotonation reactions due to its basic amino groups, affecting its solubility and interaction with bacterial ribosomes.
  3. Complex Formation: It can form complexes with metal ions, which may influence its pharmacological properties .
Mechanism of Action

Dihydrostreptomycin exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria:

  1. Binding to Ribosomes: It binds to the 30S subunit of bacterial ribosomes, interfering with the initiation complex formation for protein synthesis.
  2. Misreading of mRNA: This binding causes misreading of mRNA, leading to the production of faulty proteins that disrupt bacterial function.
  3. Bactericidal Effect: Ultimately, this disruption leads to cell death, making dihydrostreptomycin effective against various Gram-negative bacteria.
Physical and Chemical Properties Analysis

Dihydrostreptomycin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 200°C when hydrated .

Relevant Data:

  • pH Stability Range: Effective within a pH range of 5-7.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

Dihydrostreptomycin has significant applications in both veterinary and human medicine:

  1. Veterinary Medicine: Widely used for treating infections in livestock, particularly respiratory infections caused by Gram-negative bacteria.
  2. Human Medicine: Although less common due to potential toxicity, it may be used in specific cases where other antibiotics are ineffective.
  3. Research Applications: Used in studies involving bacterial resistance mechanisms and antibiotic efficacy testing.
Historical Development and Evolution of Dihydrostreptomycin in Antimicrobial Therapy

Discovery and Early Applications in Tuberculosis Treatment

Dihydrostreptomycin emerged as a structural derivative of streptomycin following the landmark 1943 discovery of Streptomyces griseus by Selman Waksman's team at Rutgers University. Streptomycin represented the first antibiotic with demonstrable efficacy against Mycobacterium tuberculosis, earning Waksman the 1952 Nobel Prize in Physiology or Medicine [2] [8]. The Medical Research Council's pioneering randomized controlled trial (1946-1948) demonstrated streptomycin's unprecedented capacity to arrest tuberculosis progression, with 51% of treated patients showing significant radiographic improvement compared to only 8% in the bed-rest control group [4]. This breakthrough occurred when tuberculosis mortality rates exceeded 150 per 100,000 in industrialized nations, and available treatments were limited to sanatorium rest and surgical interventions [2].

The revolutionary impact of streptomycin therapy manifested most dramatically in previously fatal forms of tuberculosis. Cornell Medical School trials documented survival in tubercular meningitis and miliary tuberculosis cases – conditions previously considered universally fatal. Similarly striking results emerged from Veterans Administration hospitals treating thousands of World War II veterans with chronic pulmonary tuberculosis [8]. However, these early monotherapy successes were soon undermined by the rapid emergence of drug-resistant M. tuberculosis strains. By 1947, approximately 20% of patients treated exclusively with streptomycin developed resistance, diminishing therapeutic efficacy [3] [10].

Table 1: Key Milestones in Early Tuberculosis Chemotherapy

YearEventSignificance
1943Discovery of streptomycinFirst anti-tubercular antibiotic
1944Streptomycin inhibits M. tuberculosisLaboratory confirmation of efficacy
1945First human tuberculosis cure21-year-old woman with advanced pulmonary TB
1946MRC randomized controlled trialFirst application of RCT design in antibiotics
1948Streptomycin-PAS combination therapyResistance suppression strategy validated

Transition from Streptomycin to Dihydrostreptomycin: Structural Modifications and Efficacy Comparisons

Dihydrostreptomycin was developed through catalytic hydrogenation of streptomycin, a process that reduced the aldehyde group (-CHO) in the streptose moiety to a primary alcohol (-CH₂OH). This seemingly minor structural modification yielded significant pharmacological consequences [1] [7]:

Molecular Consequences:

  • Enhanced Stability: The reduction eliminated the chemically reactive aldehyde group, decreasing degradation potential and extending shelf-life
  • Altered Pharmacodynamics: The modification subtly changed molecular interactions with bacterial ribosomes
  • Reduced pKa: Increased basicity potentially influencing tissue distribution patterns

Table 2: Structural and Pharmacological Comparison of Streptomycin and Dihydrostreptomycin

CharacteristicStreptomycinDihydrostreptomycinBiological Significance
Chemical StructureC₂₁H₃₉N₇O₁₂C₂₁H₄₁N₇O₁₂Hydrogenation at streptose moiety
Reactive GroupAldehyde (CHO)Hydroxymethyl (CH₂OH)Enhanced chemical stability
Molecular Weight581.58 g/mol583.60 g/molNegligible difference
Antibacterial Activity++++++Comparable MIC against M. tuberculosis
Tissue PenetrationModerateSlightly enhancedHigher cochlear accumulation observed
Cochlear Half-life120-150 days180-220 daysProlonged inner ear retention

Initial clinical enthusiasm for dihydrostreptomycin stemmed from perceived pharmacological advantages. The hydrogenation improved chemical stability and reduced histamine-mediated reactions observed with streptomycin preparations [1] [7]. In vitro susceptibility testing demonstrated essentially equivalent minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis isolates, cementing its position as a therapeutic alternative [6]. Pharmaceutical manufacturers promoted dihydrostreptomycin as a refined successor, particularly for patients experiencing hypersensitivity to streptomycin.

The emerging resistance crisis prompted revolutionary chemotherapeutic strategies. The 1950 Medical Research Council trial demonstrated that combining streptomycin with p-aminosalicylic acid (PAS) reduced resistance development from 20% to less than 5% [4]. This landmark approach established the paradigm of combination therapy for tuberculosis that would later incorporate isoniazid (1952), ethambutol (1960s), and rifampin (1970s) [2]. Within this therapeutic framework, dihydrostreptomycin was frequently substituted for streptomycin in various combinations, with initial clinical reports suggesting equivalent efficacy against mycobacterial infections [6].

Decline in Clinical Use Due to Ototoxicity and Regulatory Withdrawals

The transition to dihydrostreptomycin proved tragically misguided as accumulating clinical evidence revealed disproportionate ototoxic consequences. By the late 1950s, comprehensive audiometric studies demonstrated that dihydrostreptomycin caused significantly more frequent and severe cochlear damage than its predecessor [7] [9]. The drug exhibited selective toxicity for outer hair cells in the basal turn of the cochlea, resulting in irreversible, high-frequency sensorineural hearing loss that often progressed to profound deafness. Unlike streptomycin's primarily vestibulotoxic profile (affecting balance), dihydrostreptomycin manifested predominantly as cochleotoxicity (hearing loss) [7].

Mechanistic Insights Revealed:

  • Cellular Trafficking: Dihydrostreptomycin accumulated preferentially in cochlear tissues due to enhanced uptake by mechanoelectrical transduction channels
  • Prolonged Retention: The modified structure increased half-life in inner ear fluids (180-220 days vs. 120-150 days for streptomycin)
  • Oxidative Stress: Intracellular drug accumulation catalyzed reactive oxygen species formation through iron complexation
  • Apoptotic Signaling: Activation of c-Jun N-terminal kinase pathways in hair cells led to programmed cell death

Table 3: Ototoxicity Profile Comparison of Aminoglycosides

AntibioticPrimary Ototoxic TargetIncidence of Hearing LossTypical OnsetReversibility
StreptomycinVestibular system4-15%VariablePartial recovery possible
DihydrostreptomycinCochlear hair cells20-33%Early, progressiveRarely reversible
GentamicinVestibular > Cochlear8-25%Delayed (post-treatment)Usually permanent
AmikacinCochlear15-45% (long-term therapy)Cumulative dose-dependentPermanent

Epidemiological data revealed alarming ototoxicity patterns. A 1961 French study documented audiometric changes in 66% of patients receiving dihydrostreptomycin, with 28% progressing to clinically significant hearing impairment [6]. Particularly devastating outcomes emerged from long-term tuberculosis regimens where 6-12 month courses of dihydrostreptomycin resulted in bilateral deafness in up to 33% of patients [7]. Unlike streptomycin-induced vestibular disturbances, which often permitted functional compensation, dihydrostreptomycin-induced deafness caused permanent communication disability with profound social and vocational consequences [9].

Regulatory agencies responded decisively to the accumulating safety evidence. The World Health Organization (WHO) issued restrictive guidelines in 1963, specifically recommending against dihydrostreptomycin use in tuberculosis regimens. The U.S. Food and Drug Administration (FDA) progressively limited its indications throughout the 1960s, culminating in complete withdrawal from human markets by 1970. The European Medicines Agency followed with comprehensive restrictions, though veterinary applications persisted under strict regulatory frameworks [5] [9]. The FAO/WHO Expert Committee established temporary residue limits for combined streptomycin/dihydrostreptomycin in animal products (500 μg/kg in muscle, 1000 μg/kg in kidney) while explicitly acknowledging ototoxicity concerns [5].

The dihydrostreptomycin experience profoundly influenced antimicrobial development paradigms. It exemplified the therapeutic paradox wherein minor molecular modifications designed to improve pharmacological properties can unexpectedly amplify toxicity. Furthermore, it underscored the critical importance of differential organ toxicity profiles among structural analogs and established cochleotoxicity as a defining characteristic that would later be recognized in other aminoglycosides like amikacin and kanamycin [7]. This historical episode remains a cautionary benchmark in pharmacovigilance, demonstrating how post-marketing surveillance must supersede theoretical pharmacological advantages when clinical safety concerns emerge.

Properties

CAS Number

128-46-1

Product Name

Dihydrostreptomycin

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

Molecular Formula

C21H41N7O12

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1

InChI Key

ASXBYYWOLISCLQ-HZYVHMACSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Solubility

Soluble in DMSO

Synonyms

Citrocil
Dihydrostreptomycin
Dihydrostreptomycin Sulfate
Sulfate, Dihydrostreptomycin

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.